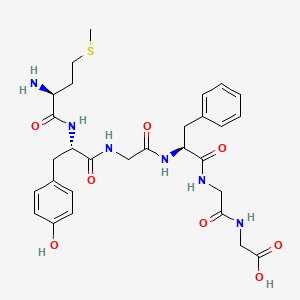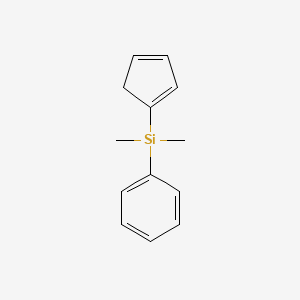
Cyclopenta-1,3-dien-1-yl-dimethyl-phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta-1,3-dien-1-yl-dimethyl-phenylsilane is an organosilicon compound that features a cyclopentadienyl ring bonded to a silicon atom, which is further substituted with dimethyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopenta-1,3-dien-1-yl-dimethyl-phenylsilane can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with chlorodimethylphenylsilane in the presence of a base such as sodium hydride. The reaction typically proceeds under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta-1,3-dien-1-yl-dimethyl-phenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclopenta-1,3-dien-1-yl-dimethyl-phenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a ligand in coordination chemistry.
Materials Science: The compound is utilized in the development of silicon-based materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule or as a component in drug delivery systems.
Industry: It finds applications in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which cyclopenta-1,3-dien-1-yl-dimethyl-phenylsilane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The silicon atom can form stable bonds with various functional groups, facilitating the formation of complex molecular structures. The cyclopentadienyl ring can participate in π-π interactions, enhancing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopenta-1,3-dien-1-ylmethyl 2-methylprop-2-enoate: This compound features a similar cyclopentadienyl ring but with different substituents, leading to variations in reactivity and applications.
Cyclopenta-1,3-dien-1-ol: This compound has a hydroxyl group instead of the silicon-based substituents, resulting in different chemical properties and uses.
Uniqueness
Cyclopenta-1,3-dien-1-yl-dimethyl-phenylsilane is unique due to the presence of both silicon and phenyl groups, which impart distinct electronic and steric effects. These features make it a versatile compound for various synthetic and industrial applications.
Propiedades
Número CAS |
257619-10-6 |
|---|---|
Fórmula molecular |
C13H16Si |
Peso molecular |
200.35 g/mol |
Nombre IUPAC |
cyclopenta-1,3-dien-1-yl-dimethyl-phenylsilane |
InChI |
InChI=1S/C13H16Si/c1-14(2,13-10-6-7-11-13)12-8-4-3-5-9-12/h3-10H,11H2,1-2H3 |
Clave InChI |
VIWXDKJLOKGMKE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=CC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline](/img/structure/B14236675.png)

![N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B14236677.png)
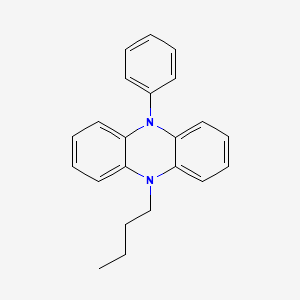

![N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-ethylacetamide](/img/structure/B14236689.png)
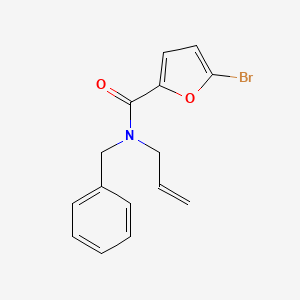
![Methyl 3-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14236710.png)
![[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene](/img/structure/B14236722.png)
![Phenol, 2-[(6,7-dimethoxy-4-quinazolinyl)amino]-](/img/structure/B14236726.png)
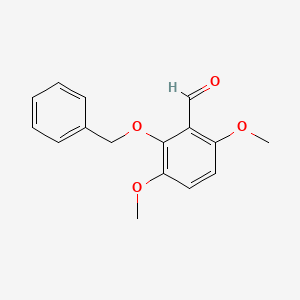
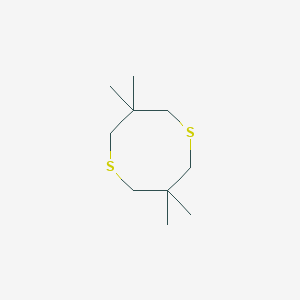
![{({4-[(Trimethylsilyl)ethynyl]phenyl}methylene)bis[(1H-pyrrole-5,2-diyl)]}bis[(3,5-di-tert-butylphenyl)methanone]](/img/structure/B14236749.png)
